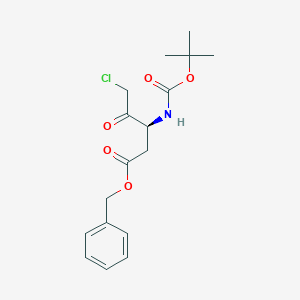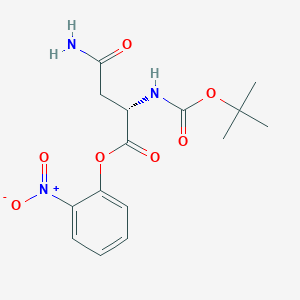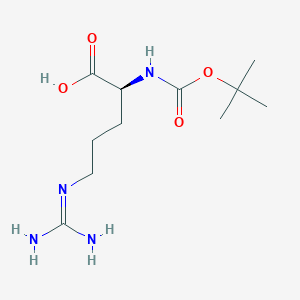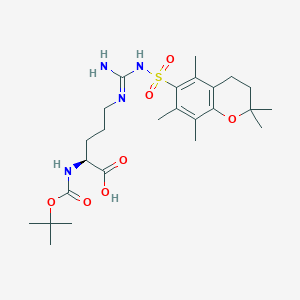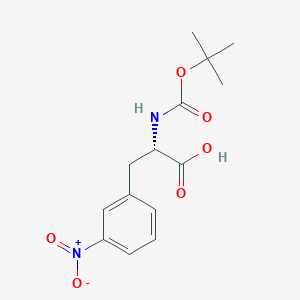
Boc-3-ニトロ-L-フェニルアラニン
概要
説明
Boc-3-Nitro-L-Phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenyl ring is substituted with a nitro group at the third position. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research due to its unique chemical properties.
科学的研究の応用
Boc-3-Nitro-L-Phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules. Its unique structure allows for selective modifications and functionalizations.
Biology: It is used in the study of protein structure and function. The nitro group can serve as a probe for investigating protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and nanomaterials.
作用機序
Target of Action
Boc-3-Nitro-L-Phenylalanine, also known as Boc-L-3-Nitrophenylalanine, is a compound that primarily targets the formation of nanostructures through self-assembly . The compound’s primary role is to facilitate the formation of nanotubes, which further self-assemble into microtapes .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This process involves the formation of well-ordered supramolecular structures through low energy interactions, such as van der Waals bonds, electrostatic interactions, hydrogen bonds, and stacking interactions . The self-assembly of Boc-3-Nitro-L-Phenylalanine results in the formation of nanotubes, which further self-assemble into microtapes .
Biochemical Pathways
The biochemical pathways affected by Boc-3-Nitro-L-Phenylalanine involve the formation of nanostructures through self-assembly . The compound’s action on these pathways leads to the formation of nanotubes and microtapes, which are indicative of quantum confinement due to nanostructure formation .
Result of Action
The result of Boc-3-Nitro-L-Phenylalanine’s action is the formation of nanostructures through self-assembly . The compound facilitates the formation of nanotubes, which further self-assemble into microtapes . These structures exhibit step-like peaks in the spectral region of 240–290 nm, indicating quantum confinement due to nanostructure formation .
Action Environment
The action of Boc-3-Nitro-L-Phenylalanine is influenced by environmental factors such as the solvent used . For instance, the compound self-assembles into different structures depending on the solvent . In 1,1,1,3,3,3-hexafluoro-2-propanol/ethanol (water) solvents, it forms nanotubes that self-assemble into microtapes .
Safety and Hazards
将来の方向性
Research has been conducted on the self-assembly of Boc-3-Nitro-L-Phenylalanine and its analogues in solution and into piezoelectric electrospun fibers . This could open up new possibilities for the use of this compound in various applications, including regenerative medicine, fluorescent probes, light energy harvesting, and optical waveguiding .
生化学分析
Biochemical Properties
Boc-3-Nitro-L-Phenylalanine is involved in the formation of phenylpyruvate, a key precursor for L-phenylalanine . The highly active enzyme combination was natural threonine aldolase LtaE P.p and threonine dehydratase A8H B.t, which could produce phenylpyruvate .
Molecular Mechanism
The molecular mechanism of Boc-3-Nitro-L-Phenylalanine involves the formation of intermolecular hydrogen bonds between functional groups in the peptide backbone . This leads to the self-assembly of the compound into nanotubes and other nanostructures .
Temporal Effects in Laboratory Settings
In laboratory settings, Boc-3-Nitro-L-Phenylalanine has been observed to form nanotubes which in turn self-assemble themselves into microtapes
Metabolic Pathways
Boc-3-Nitro-L-Phenylalanine is involved in the synthesis of phenylpyruvate, a key precursor for L-phenylalanine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-Nitro-L-Phenylalanine typically involves the protection of the amino group of 3-nitro-L-phenylalanine with a Boc group. This can be achieved by reacting 3-nitro-L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of Boc-3-Nitro-L-Phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection step.
Types of Reactions:
Oxidation: Boc-3-Nitro-L-Phenylalanine can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-amino-L-phenylalanine.
Substitution: Formation of substituted phenylalanine derivatives depending on the nucleophile used.
類似化合物との比較
Boc-2-Nitro-L-Phenylalanine: Similar structure but with the nitro group at the second position.
Boc-4-Nitro-L-Phenylalanine: Similar structure but with the nitro group at the fourth position.
Boc-L-Phenylalanine: Lacks the nitro group, used as a standard building block in peptide synthesis.
Uniqueness: Boc-3-Nitro-L-Phenylalanine is unique due to the position of the nitro group, which influences its reactivity and interactions with other molecules. The third position nitro group provides distinct electronic and steric effects compared to the second or fourth position, making it valuable for specific synthetic and research applications .
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTGPXDXLMNQKK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927486 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131980-29-5 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
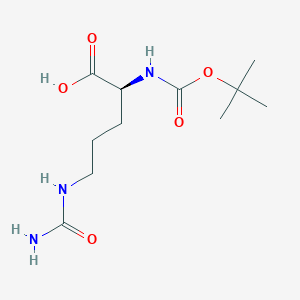
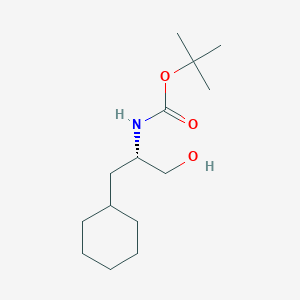
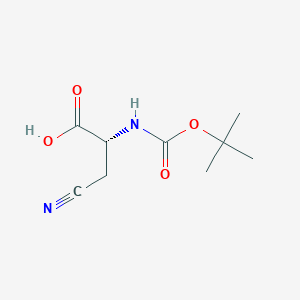
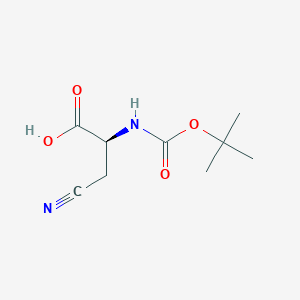

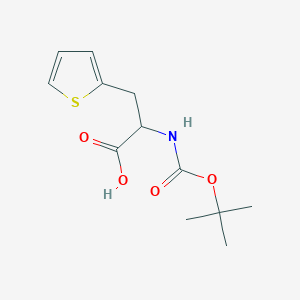

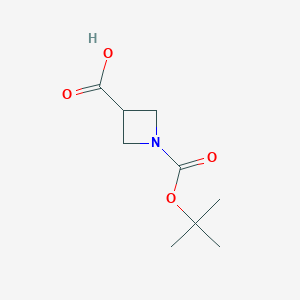
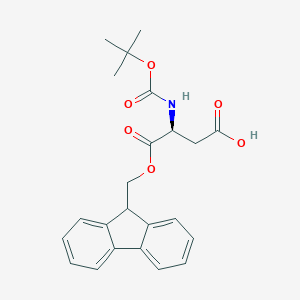
![(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558621.png)
